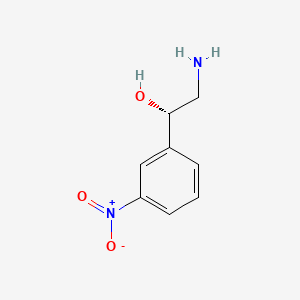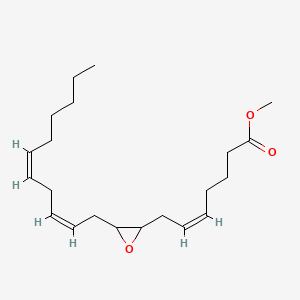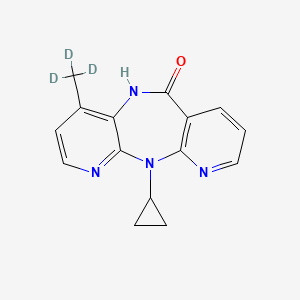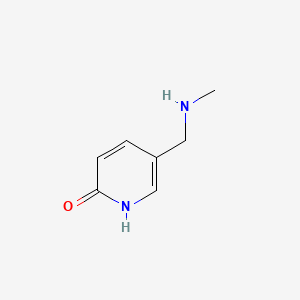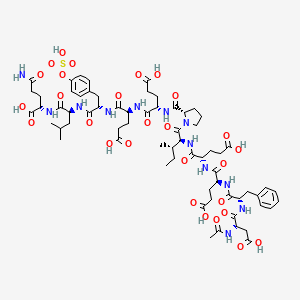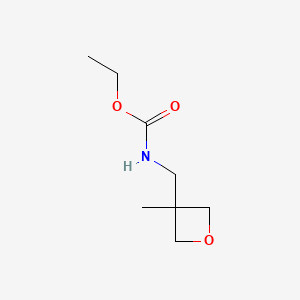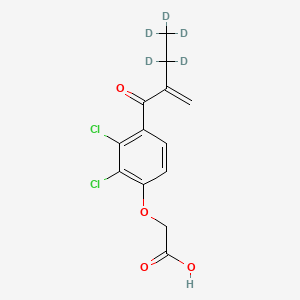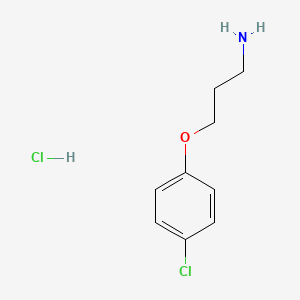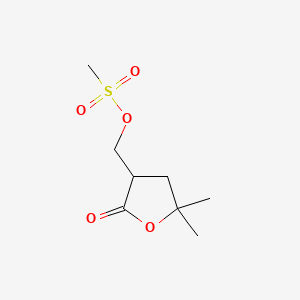
(5,5-Dimethyl-2-oxotetrahydro-3-furanyl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-mesyloxymethyl-5,5-dimethylbutyrolactone is a butan-4-olide having a mesyloxymethyl group at the 3-position and two methyl substituents at the 5-position. It is a butan-4-olide and a methanesulfonate ester.
Scientific Research Applications
Oxidation of Nauseous Sulfur Compounds
Photocatalytic treatment is investigated for oxidizing reduced sulfur compounds like methanethiol and dimethyl disulfide in polluted atmospheres, crucial for industrial and water treatment plants. TiO2-based photocatalytic processes designed for these gaseous compounds are reviewed, considering parameters like reactor type, photocatalytic materials, and pollutant concentration. Alternative materials based on aromatic photosensitizers are presented, showcasing different oxidation products compared to TiO2-based materials, such as sulfoxide and sulfone. These findings emphasize the significance of selecting suitable photocatalytic materials for efficient oxidation processes (Cantau et al., 2007).
Measurement and Biological Significance of Volatile Sulfur Compounds
The review addresses measuring volatile sulfur compounds in various biological matrices, highlighting hydrogen sulfide and methanethiol's biological significance. The active thiol group in these compounds plays a crucial role in bad breath, feces, and flatus odor. Despite hydrogen sulfide's toxic properties, its high concentration in healthy tissues like blood and brain suggests a potential signaling role. However, the reliability of assay methods and the existence of artifacts in sulfide assays call for a critical review of detection methods (Tangerman, 2009).
Hydrogen Bonding in Mixtures of Dimethyl Sulfoxide and Cosolvents
Dimethyl sulfoxide (DMSO) is a dipolar aprotic solvent widely used in various industries and research fields. Its interactions with cosolvents, including hydrogen bonds and van der Waals forces, are essential for understanding its microscopic dissolution properties and macroscopic solution behavior. The DMSO/water system, known for its nonideal mixing behavior, and mixtures of DMSO with alcohols and other organic solvents are discussed, emphasizing the importance of understanding molecular structures and interactions for better insight into solvent behaviors (Kiefer et al., 2011).
properties
CAS RN |
154750-22-8 |
|---|---|
Molecular Formula |
C8H14O5S |
Molecular Weight |
222.255 |
IUPAC Name |
(5,5-dimethyl-2-oxooxolan-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C8H14O5S/c1-8(2)4-6(7(9)13-8)5-12-14(3,10)11/h6H,4-5H2,1-3H3 |
InChI Key |
JISQVVRQGZOKPJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(=O)O1)COS(=O)(=O)C)C |
synonyms |
5,5-DIMETHYL-3-(MESYLOXYMETHYL)DIHYDRO-2[3H]-FURANONE |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




